![molecular formula C20H15N3OS B2899685 N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide CAS No. 391863-20-0](/img/structure/B2899685.png)
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention in scientific research due to its potential biological and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide typically involves the following steps:
Formation of 1,3,4-thiadiazole Core: The thiadiazole ring is usually formed by cyclization reactions involving hydrazine and carbon disulfide.
Introduction of the 3-methylphenyl Group: This step involves the reaction of the thiadiazole core with 3-methylphenyl derivatives.
Coupling with Naphthalene-2-carboxamide: The final step involves the coupling of the modified thiadiazole with naphthalene-2-carboxamide under specific reaction conditions, often using coupling agents like carbodiimides.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions: N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.
Substitution: Substitution reactions can replace one functional group with another, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and biological properties.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide has shown potential in various biological assays. It exhibits activities such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: In medicine, this compound is being explored for its therapeutic potential. It has shown promise in preclinical studies for treating conditions such as epilepsy, diabetes, and cancer.
Industry: In industry, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various commercial products.
作用機序
The mechanism by which N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide exerts its effects involves interaction with specific molecular targets. It binds to receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets vary depending on the specific application and biological context.
類似化合物との比較
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole core and exhibit similar biological activities.
Naphthalene-2-carboxamide Derivatives: These compounds contain the naphthalene-2-carboxamide moiety and are used in similar applications.
Uniqueness: N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide stands out due to its unique combination of the thiadiazole and naphthalene-2-carboxamide groups, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-5-4-8-17(11-13)19-22-23-20(25-19)21-18(24)16-10-9-14-6-2-3-7-15(14)12-16/h2-12H,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZZIPMNKCEMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
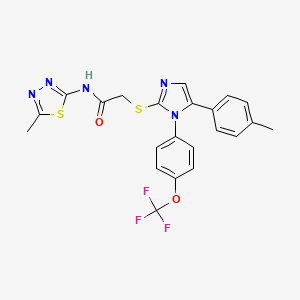
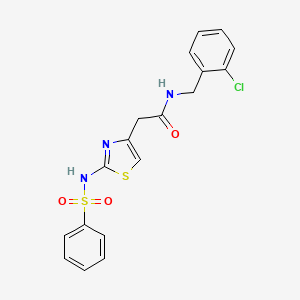
![3-(2-chlorophenyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2899607.png)
![Butyl[(trimethylfuran-3-yl)methyl]amine](/img/structure/B2899608.png)

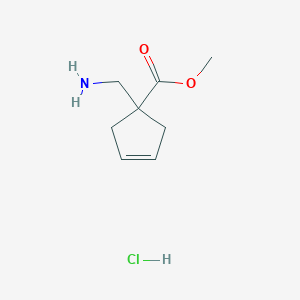
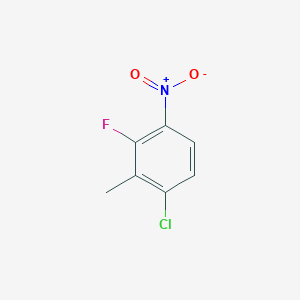
![(NZ)-N-[2-(4-fluorophenyl)-6,7-dihydro-5H-1,3-benzothiazol-4-ylidene]hydroxylamine](/img/structure/B2899616.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,5-dichlorophenyl)benzamide](/img/structure/B2899617.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2,5-dimethylthiophene-3-carboxylate](/img/structure/B2899618.png)
![6-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2899619.png)
![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,4-dimethylbenzamide](/img/structure/B2899620.png)
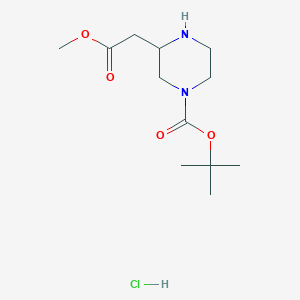
![N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2899625.png)
